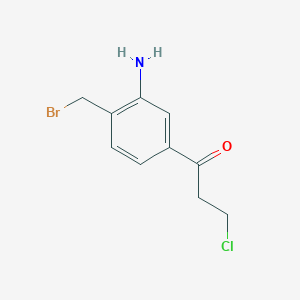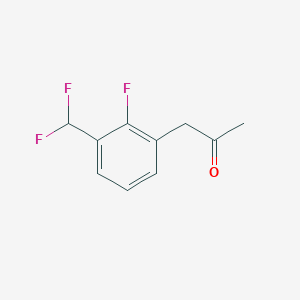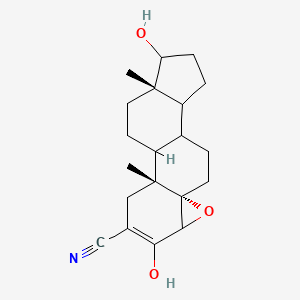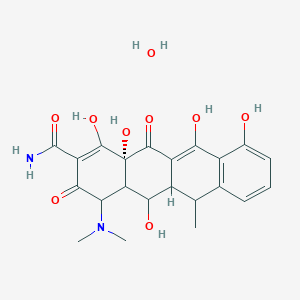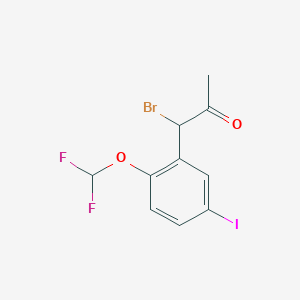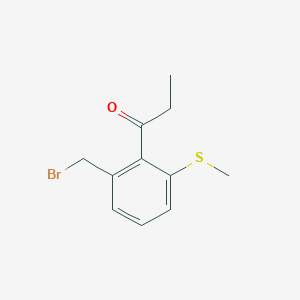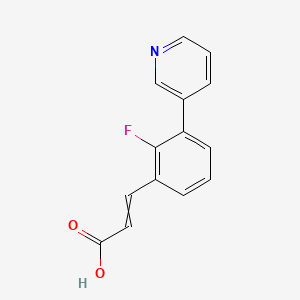
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid is a compound that features a fluorinated aromatic ring and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the aromatic ring . The reaction conditions often include the use of solvents such as acetonitrile and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of (e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar electronic properties.
Fluorobenzene: An aromatic compound with a fluorine substituent, similar to the fluorinated aromatic ring in the target compound.
Acrylic Acid: A simple unsaturated carboxylic acid that forms the basis of the acrylic acid moiety in the target compound
Uniqueness
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid is unique due to the combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct electronic and steric properties. This combination enhances the compound’s potential for various applications, particularly in fields requiring specific interactions with molecular targets.
属性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC 名称 |
3-(2-fluoro-3-pyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-14-10(6-7-13(17)18)3-1-5-12(14)11-4-2-8-16-9-11/h1-9H,(H,17,18) |
InChI 键 |
ZGPPNULMRMWYIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




